3-Bromobenzoyl cyanide
Overview
Description
Scientific Research Applications
3-Bromobenzoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
3-Bromobenzoyl cyanide, also known as 3-Bromobenzyl cyanide, is a derivative of Bromobenzyl cyanide (BBC), which was used as a lachrymatory agent in World War I . The primary targets of this compound are the eyes and mucous membranes, where it acts as an irritant .
Mode of Action
The compound interacts with its targets by causing irritation. When exposed to the eyes and mucous membranes, it induces a flow of tears, coughing, and difficulty in breathing . This is due to the extreme potency of the compound, which was revolutionary when first implemented in World War I .
Biochemical Pathways
It’s known that cyanide, a component of the compound, can have significant effects on plant metabolism . Cyanide is produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . It’s detoxified primarily by the key enzyme β-cyanoalanine synthase .
Pharmacokinetics
It’s known that the compound is denser than water and insoluble in water This suggests that it may have low bioavailability due to poor solubility
Result of Action
The primary result of the action of this compound is irritation of the eyes and mucous membranes, leading to a flow of tears, coughing, and difficulty in breathing . Exposure to high concentrations may be fatal . It’s also known to produce toxic oxides of nitrogen during combustion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its insolubility in water suggests that it may sink in water, affecting its distribution in the environment . Furthermore, it may polymerize in the presence of metals and some metal compounds, and can react vigorously with reducing agents . These factors should be taken into account when considering the use and disposal of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that cyanide, a component of 3-Bromobenzoyl cyanide, can inhibit cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular hypoxia . This suggests that this compound may interact with this and potentially other enzymes and proteins in the cell.
Cellular Effects
Cyanide, a component of this compound, is known to cause cellular hypoxia by inhibiting mitochondrial Complex IV . This could potentially lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known effects of cyanide, it is plausible that this compound may exert its effects at the molecular level by binding to and inhibiting key enzymes in the electron transport chain, such as cytochrome c oxidase .
Temporal Effects in Laboratory Settings
It is known that benzoyl cyanide can be synthesized through aerobic photooxidation of benzyl cyanide , suggesting that this compound may also be subject to degradation over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzoyl cyanide can be synthesized through various methods. One common method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation . This method is environmentally friendly as it uses molecular oxygen as the terminal oxidant, producing only water as a byproduct.
Industrial Production Methods: Industrial production of this compound often involves the cyanation of benzoyl chloride using silver iodide or the oxidation of mandelonitrile by various methods . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into benzyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and carbon tetrabromide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl cyanides.
Comparison with Similar Compounds
- Benzoyl cyanide
- 4-Bromobenzoyl cyanide
- 2-Bromobenzoyl cyanide
Comparison: 3-Bromobenzoyl cyanide is unique due to its specific bromine substitution pattern, which affects its reactivity and applications. Compared to benzoyl cyanide, the presence of the bromine atom increases its reactivity in substitution reactions. The position of the bromine atom also influences the compound’s physical properties, such as melting point and solubility .
Properties
IUPAC Name |
3-bromobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKLXMMQMSIZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513685 | |
Record name | 3-Bromobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24999-51-7 | |
Record name | 3-Bromobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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